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For Researchers, Scientists, and Drug Development Professionals

Introduction
Davercin, with the CAS number 55224-05-0, is a semi-synthetic macrolide antibiotic.

Chemically, it is identified as erythromycin A cyclic 11,12-carbonate. This modification of the

erythromycin A scaffold, through the formation of a cyclic carbonate ester at the 11 and 12

hydroxyl groups, results in a compound with enhanced physicochemical and pharmacological

properties compared to its parent molecule. This guide provides a comprehensive overview of

the available scientific data on Davercin, focusing on its chemical properties, mechanism of

action, antibacterial activity, and the experimental methodologies used for its characterization.

Physicochemical Properties
The introduction of the cyclic carbonate group significantly alters the lipophilicity of the

erythromycin core, which is believed to contribute to its improved tissue penetration.[1][2]

Table 1: Physicochemical Properties of Davercin
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Property Value Source(s)

CAS Number 55224-05-0 [3]

Molecular Formula C38H65NO14 [3]

Molecular Weight 759.93 g/mol [3]

Appearance White solid -

Solubility

Soluble in ethanol, methanol,

DMF, and DMSO. Limited

water solubility.

[4]

Melting Point >135°C (decomposes) -

λmax 205 nm [5]

Mechanism of Action
Like other macrolide antibiotics, Davercin exerts its bacteriostatic effect by inhibiting protein

synthesis in susceptible bacteria.[3][5] The primary target is the 50S ribosomal subunit.

Davercin binds to the 23S rRNA component of the 50S ribosomal subunit, specifically within

the nascent peptide exit tunnel (NPET).[6] This binding sterically obstructs the passage of the

growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the

ribosome and the cessation of protein elongation. The interaction is highly specific to bacterial

ribosomes, ensuring minimal interference with eukaryotic protein synthesis.
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Figure 1: Simplified signaling pathway of Davercin's mechanism of action.

Antibacterial Activity
Davercin exhibits broad-spectrum activity against various Gram-positive and some Gram-

negative bacteria.[5] It has demonstrated increased in vitro activity against certain pathogens,

such as Streptococcus pneumoniae, when compared to erythromycin.[2] The minimum

inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.

Table 2: In Vitro Antibacterial Activity of Davercin (MICs)
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Bacterial Species Strain MIC (µg/mL) Source(s)

Streptococcus

pneumoniae

Clinically isolated

strains

Reported to have

equal or twice the

activity of

clarithromycin and

azithromycin

[2]

Haemophilus

influenzae
-

Reported to have a

clear advantage over

clarithromycin and

azithromycin

[2]

Gram-positive &

Gram-negative

bacteria

Various 0.02 - 50 [5]

Note: Specific MIC values for Davercin against a comprehensive panel of bacteria are not

widely available in the public domain. The data presented reflects comparative or ranged

information.

Pharmacokinetics
The chemical modification in Davercin leads to improved pharmacokinetic properties

compared to erythromycin, including better penetration into tissues.[1][2] A study in patients

with lung cancer demonstrated better penetration and higher concentrations of Davercin in

pulmonary tissue compared to erythromycin.[7]

Table 3: Pharmacokinetic Parameters of Davercin

Parameter Animal Model Value Source(s)

Tissue Penetration Human (Lung Tissue)
Higher concentration

than erythromycin
[7]

Toxicity (LD50) Mice 4.05 g/kg [5]

Toxicity (LD50) Rats 5.9 g/kg [5]
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Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability

for Davercin are not readily available in the reviewed literature. The table reflects the available

comparative and toxicity data.

Experimental Protocols
Synthesis of Davercin (Erythromycin A Cyclic 11,12-
Carbonate)
This protocol is based on the reaction of erythromycin A with ethylene carbonate.

Materials:

Erythromycin A

Ethylene carbonate

Potassium carbonate (catalyst) or Cesium carbonate

Toluene or Diisopropyl ether (solvent)

Water

Glass reactor with a mechanical stirrer

Filtration apparatus

Drying oven

Procedure:

In a glass reactor, dissolve Erythromycin A in the chosen solvent (e.g., toluene or diisopropyl

ether).

Add ethylene carbonate and the catalyst (potassium carbonate or cesium carbonate) to the

solution.

Stir the mixture at room temperature for an extended period (e.g., 20 hours).
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After the reaction is complete, remove the solid catalyst by filtration.

If toluene was used as the solvent, it can be removed under reduced pressure.

Precipitate the product (Davercin) by adding water to the organic solution.

Collect the precipitated crystals by filtration.

Wash the crystals with water.

Dry the final product in an oven at a suitable temperature (e.g., 50°C).

Start Dissolve Erythromycin A
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Add Ethylene Carbonate
& Catalyst Stir at Room Temperature Filter to Remove Catalyst Precipitate with Water Filter to Collect Davercin Wash with Water Dry the Product End
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Figure 2: Workflow for the synthesis of Davercin.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of Davercin against various bacterial strains can be determined using the broth

microdilution method.

Materials:

Davercin stock solution

Bacterial strains of interest (e.g., S. pneumoniae, S. aureus, H. influenzae)

Cation-adjusted Mueller-Hinton broth (CAMHB)

96-well microtiter plates

Spectrophotometer

Incubator
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Procedure:

Prepare a serial two-fold dilution of Davercin in CAMHB in a 96-well plate.

Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard, then

diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells).

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth

control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 35-37°C for 16-20 hours.

Determine the MIC by visual inspection as the lowest concentration of Davercin that

completely inhibits visible bacterial growth.

In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic profile of

Davercin in a rat model.

Materials:

Davercin formulation for oral and intravenous administration

Sprague-Dawley rats

Animal restraining devices

Syringes and needles

Blood collection tubes (e.g., with anticoagulant)

Centrifuge

Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

Fast the rats overnight prior to drug administration.
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Administer a single dose of Davercin to two groups of rats: one group receives an

intravenous (IV) dose, and the other receives an oral (PO) dose.

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and

24 hours) via a suitable route (e.g., tail vein or jugular vein).

Process the blood samples to obtain plasma by centrifugation.

Analyze the plasma samples to determine the concentration of Davercin at each time point

using a validated analytical method.

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of

distribution, and bioavailability) using appropriate software.
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Figure 3: General workflow for an in vivo pharmacokinetic study.

Conclusion
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Davercin (erythromycin A cyclic 11,12-carbonate) is a promising semi-synthetic macrolide with

enhanced antibacterial activity and improved pharmacokinetic properties compared to

erythromycin. Its mechanism of action via inhibition of bacterial protein synthesis is well-

understood. While qualitative and comparative data highlight its potential, there is a notable

lack of publicly available, detailed quantitative data, particularly regarding specific MIC values

against a broad range of pathogens and comprehensive pharmacokinetic profiles. Further

research and publication of such data would be invaluable for the scientific and drug

development communities to fully assess the clinical potential of Davercin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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